4(1H)-Quinolinone, 3-ethyl-2-phenyl-
Description
Historical Perspectives and Evolution of Quinolone Research
The journey of quinolone research began serendipitously in the 1960s. nih.gov The first member of this class, nalidixic acid, was discovered by George Lesher and his colleagues as a byproduct during the synthesis of the antimalarial drug chloroquine. wikipedia.orgoup.com This discovery, reported in 1962, marked the dawn of the quinolone era, although nalidixic acid is technically a naphthyridine. nih.govwikipedia.org It was introduced for clinical use in 1967 for treating urinary tract infections caused by Gram-negative bacteria. nih.govoup.com
The initial quinolones, including nalidixic acid, cinoxacin, and oxolinic acid, constituted the first generation. aafp.orgclinmedjournals.org These early compounds had a narrow spectrum of activity, primarily against Gram-negative bacteria, and achieved minimal serum levels. nih.govaafp.org The 1970s and 1980s witnessed a significant breakthrough with the development of fluoroquinolones, which dramatically expanded the therapeutic potential of this class. oup.comacs.org The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal modification that enhanced the antibacterial potency and broadened the spectrum of activity. acs.org
Norfloxacin, patented in 1978, was the first of these second-generation fluoroquinolones. oup.comnih.gov This was followed by other key compounds like ciprofloxacin (B1669076) and ofloxacin, which exhibited activity against both Gram-negative and Gram-positive pathogens. nih.gov Subsequent generations of quinolones were developed with further structural modifications to improve their activity against Gram-positive bacteria, atypical pathogens, and anaerobes. aafp.orgoup.com These modifications often involved substitutions at the N-1, C-5, C-7, and C-8 positions of the quinolone nucleus. researchgate.netingentaconnect.com The evolution of quinolones from a narrow-spectrum antibacterial agent to a broad-spectrum class of drugs underscores the power of medicinal chemistry in optimizing a core chemical scaffold for improved therapeutic efficacy. oup.com
Table 1: Generations of Quinolone Antibiotics
| Generation | Representative Compounds | Key Characteristics |
|---|---|---|
| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Narrow spectrum (Gram-negative), minimal serum levels. aafp.orgclinmedjournals.org |
| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | Broadened spectrum (including some Gram-positive), systemic activity. oup.comaafp.org |
| Third | Levofloxacin, Sparfloxacin | Expanded activity against Gram-positive bacteria and atypical pathogens. aafp.orgclinmedjournals.org |
| Fourth | Moxifloxacin, Trovafloxacin | Added significant activity against anaerobic bacteria. aafp.orgclinmedjournals.org |
Significance of the 4(1H)-Quinolinone Core in Heterocyclic Chemistry and Medicinal Research
The 4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. tandfonline.comnih.gov This quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a versatile template for the design and synthesis of new therapeutic agents. nih.gov The synthetic versatility of the quinoline nucleus allows for the generation of a large number of structurally diverse derivatives with a wide range of pharmacological activities. nih.govnih.gov
Beyond its well-established role in antibacterial agents, the 4(1H)-quinolinone scaffold is a key component in compounds with a broad spectrum of biological activities, including:
Anticancer: Certain quinoline-based compounds have demonstrated effective anticancer activity. tandfonline.comontosight.ai
Antiviral: The quinoline nucleus is found in various antiviral agents. nih.govbenthamdirect.com
Antifungal: Derivatives of quinoline have been explored for their antifungal properties. mdpi.com
Anti-inflammatory: Some quinolinone derivatives have shown potential as anti-inflammatory agents. ontosight.ai
Neuroprotective: The quinolinone scaffold has been incorporated into compounds with neuroprotective activities. mdpi.com
The diverse biological activities of 4(1H)-quinolinone derivatives highlight the importance of this heterocyclic system in drug discovery and development. ontosight.ainih.gov Researchers continue to explore the chemical space around this core structure to develop novel compounds with improved efficacy and selectivity for various therapeutic targets. nih.govresearchgate.net
Classification and Structural Features of Quinolone Derivatives Relevant to 4(1H)-Quinolinone, 3-ethyl-2-phenyl-
Quinolone derivatives can be broadly classified based on their core bicyclic structure. The two major groups are the quinolones and the naphthyridones, distinguished by the presence of a carbon or nitrogen atom, respectively, at the 8-position of the ring system. nih.govnih.gov The compound 4(1H)-Quinolinone, 3-ethyl-2-phenyl- falls under the quinolone classification.
The fundamental pharmacophore of the quinolone class is the 4-pyridone-3-carboxylic acid fused to an aromatic ring. researchgate.net However, a vast number of derivatives exist where the 3-carboxylic acid group is replaced by other substituents, leading to a diverse range of biological activities. In the case of 4(1H)-Quinolinone, 3-ethyl-2-phenyl-, the key structural features are:
The 4(1H)-Quinolinone Core: This bicyclic system is essential for the basic structure and planarity of the molecule. oup.com
A Phenyl Group at the 2-position: The presence of an aromatic substituent at this position can significantly influence the biological activity of the compound.
An Ethyl Group at the 3-position: Alkyl substitutions at the 3-position are a deviation from the classic antibacterial quinolones, suggesting a different spectrum of potential biological activities.
The structure-activity relationship (SAR) of quinolone derivatives is complex, with substitutions at various positions of the quinolone ring profoundly impacting their biological effects. nih.gov For instance, in the context of antibacterial quinolones, the 3-carboxylate and 4-carbonyl groups are considered essential for antimicrobial activity. oup.com However, for other biological targets, this may not be the case. The specific arrangement of an ethyl group at the 3-position and a phenyl group at the 2-position in 4(1H)-Quinolinone, 3-ethyl-2-phenyl- suggests that its biological profile may differ significantly from the well-studied antibacterial fluoroquinolones.
Table 2: Key Structural Positions and Their Influence on Quinolone Activity
| Position | Substituent | General Influence on Activity |
|---|---|---|
| N-1 | Alkyl, Cycloalkyl | Can affect antibacterial potency and pharmacokinetic properties. researchgate.net |
| C-2 | Various substituents | Can influence the spectrum of biological activity. |
| C-3 | Carboxylic acid, other groups | The 3-carboxylic acid is crucial for antibacterial activity. oup.com |
| C-5 | Amino, Methyl | Can enhance anti-Gram-positive activity. ingentaconnect.com |
| C-6 | Fluorine | Significantly increases antibacterial potency. researchgate.net |
| C-7 | Piperazine (B1678402), Pyrrolidine | Modulates antibacterial spectrum and potency. nih.gov |
| C-8 | Methoxy (B1213986), Halogen | Can influence photosafety and activity against anaerobes. oup.comnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
141259-09-8 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-ethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-2-13-16(12-8-4-3-5-9-12)18-15-11-7-6-10-14(15)17(13)19/h3-11H,2H2,1H3,(H,18,19) |
InChI Key |
QEBSZHCSPHULQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationships Sar and Structural Modifications of 4 1h Quinolinone Derivatives
Impact of Substituents at N-1, C-2, C-3, C-5, C-6, C-7, and C-8 Positions
The biological activity of 4(1H)-quinolinone derivatives is intricately linked to the nature and position of substituents on the quinoline (B57606) ring. nih.govnih.gov Extensive research has elucidated the critical roles that modifications at each position play in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.
C-2 Position: Modifications at the C-2 position can have a profound impact on the pharmacological profile. The introduction of aryl groups, such as a phenyl ring, at this position has been shown to enhance antitumor and antimitotic activities. acs.org However, in the realm of antibacterial quinolones, bulky substituents at C-2 are generally detrimental to activity, as this position is in close proximity to the DNA gyrase binding site. nih.gov
C-3 Position: The C-3 position is another critical site for modification. The presence of a carboxylic acid group at C-3 is a hallmark of antibacterial quinolones, essential for their mechanism of action which involves binding to the DNA-gyrase complex. nih.gov Variations of substituents at this position are known to influence the cytotoxic properties of 4-quinolones. acs.org It is generally accepted that any substituent at this position should ideally be coplanar with the quinoline ring to maintain activity.
C-5 Position: Substituents at the C-5 position can influence the molecule's ability to penetrate cell membranes and its binding to target proteins. The introduction of groups like amino, hydroxyl, or methyl at C-5 has been explored to enhance activity against Gram-positive bacteria. nih.gov
C-6 Position: The C-6 position is famously substituted with a fluorine atom in the highly successful class of fluoroquinolone antibiotics. This fluorine atom is known to enhance bacterial cell uptake and gyrase inhibition, leading to a significant increase in antibacterial potency. nih.govmdpi.com
C-7 Position: The substituent at the C-7 position plays a pivotal role in determining the spectrum of activity and potency of antibacterial quinolones. mdpi.com Often, a piperazine (B1678402) ring or a similar heterocyclic moiety at this position is responsible for direct interaction with topoisomerase II and can influence the drug's activity against both Gram-positive and Gram-negative bacteria, as well as its pharmacokinetic properties. nih.govmdpi.com
C-8 Position: The C-8 position can be modified to fine-tune the activity and safety profile of quinolone derivatives. A methoxy (B1213986) group at C-8, for example, has been associated with improved activity and reduced phototoxicity in some fluoroquinolones.
The following table summarizes the general impact of substituents at various positions on the 4(1H)-quinolinone core, primarily focusing on antibacterial activity.
| Position | Common Substituents | General Impact on Antibacterial Activity |
|---|---|---|
| N-1 | Cyclopropyl (B3062369), Ethyl, Aryl | Influences potency; cyclopropyl often optimal. |
| C-2 | Hydrogen, Alkyl, Aryl | Bulky groups can decrease antibacterial activity but may confer other activities (e.g., anticancer). |
| C-3 | Carboxylic acid, Small esters | Carboxylic acid is crucial for DNA gyrase inhibition. |
| C-5 | Amino, Methoxy, Methyl | Can enhance activity against Gram-positive bacteria. |
| C-6 | Fluorine, Hydrogen | Fluorine significantly enhances potency and cell uptake. |
| C-7 | Piperazine, Pyrrolidine | Modulates spectrum of activity and potency. |
| C-8 | Methoxy, Halogen | Can improve activity and reduce phototoxicity. |
Specific Role of 2-Phenyl and 3-Ethyl Substituents in 4(1H)-Quinolinone, 3-ethyl-2-phenyl-
While extensive research exists on the SAR of various quinolone derivatives, specific and detailed biological activity data for 4(1H)-Quinolinone, 3-ethyl-2-phenyl- is not extensively documented in publicly available literature. However, based on the general principles of quinolone SAR, the roles of the 2-phenyl and 3-ethyl substituents can be inferred.
The presence of a phenyl group at the C-2 position is a significant structural feature. In contrast to the typical hydrogen or small alkyl group found in many antibacterial quinolones, an aryl substituent at this position has been reported to confer potent antitumor and antimitotic activities to the 4-quinolone scaffold. acs.org This suggests that the 2-phenyl group in 3-ethyl-2-phenyl-4(1H)-quinolinone may direct its biological activity away from antibacterial targets and towards applications in cancer chemotherapy. The phenyl ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules, which could be crucial for its mechanism of action.
The ethyl group at the C-3 position replaces the carboxylic acid that is characteristic of antibacterial quinolones. The absence of this key functional group strongly suggests that 3-ethyl-2-phenyl-4(1H)-quinolinone is unlikely to possess significant antibacterial activity via the typical mechanism of DNA gyrase inhibition. The nature of the substituent at C-3 is known to influence the cytotoxicity of 4-quinolones. acs.org An ethyl group, being a relatively small and lipophilic substituent, would alter the electronic and steric properties of this region of the molecule, potentially modulating its interaction with other cellular targets. The combination of a bulky aromatic group at C-2 and a non-acidic alkyl group at C-3 points towards a pharmacological profile distinct from that of conventional quinolone antibiotics.
Rational Design Principles for Modifying Quinolone Core Structures
The rational design of novel quinolone derivatives is a cornerstone of modern medicinal chemistry, aiming to enhance therapeutic efficacy, overcome resistance, and minimize adverse effects. rsc.org This process is guided by a deep understanding of the SAR of the quinolone scaffold and the three-dimensional structure of its biological targets.
A key principle in the rational design of quinolones is the identification and optimization of interactions with the target enzyme. For antibacterial quinolones, this involves designing molecules that fit snugly into the binding pocket of DNA gyrase or topoisomerase IV. scope-journal.com Computational tools such as molecular docking and molecular dynamics simulations are invaluable in visualizing these interactions and predicting the binding affinity of novel derivatives. wisdomlib.org These in silico methods allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological evaluation.
Another important design principle is the concept of bioisosteric replacement . This involves substituting a functional group in a known active molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, different heterocyclic rings can be introduced at the C-7 position of fluoroquinolones to modulate their antibacterial spectrum and pharmacokinetic properties.
Molecular hybridization is another powerful strategy in the rational design of quinolones. This approach involves combining the quinolone scaffold with another pharmacophore to create a hybrid molecule with a dual mechanism of action or improved properties. mdpi.com For instance, quinolone-triazole hybrids have been synthesized and shown to possess potent antibacterial activity, even against resistant strains. mdpi.com
The modification of the quinolone core is also guided by the need to address drug resistance. By understanding the mechanisms of resistance, such as target enzyme mutations or increased drug efflux, medicinal chemists can design new quinolones that are less susceptible to these resistance mechanisms. mdpi.com This may involve designing molecules that bind to different sites on the target enzyme or that are not recognized by efflux pumps.
Privileged Pharmacophore Concept in Quinolone Medicinal Chemistry
The quinolone scaffold is widely regarded as a privileged pharmacophore in medicinal chemistry. nih.govresearchgate.netmdpi.com A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity, thereby serving as a versatile template for the development of drugs for a wide range of diseases. rsc.org
The privileged nature of the quinolone core stems from its rigid, bicyclic structure, which provides a well-defined three-dimensional arrangement of functional groups. This structural rigidity minimizes the entropic penalty upon binding to a target, contributing to high binding affinity. Furthermore, the quinolone scaffold possesses multiple sites for chemical modification (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), allowing for the fine-tuning of its biological activity and physicochemical properties. nih.gov
The versatility of the quinolone pharmacophore is evidenced by the diverse range of biological activities exhibited by its derivatives. While best known for their antibacterial properties, quinolone-based compounds have been developed as anticancer, antiviral, antimalarial, anti-inflammatory, and neuroprotective agents. nih.govchim.it For example, certain 2-aryl-4-quinolones have shown potent antimitotic activity, while other derivatives have been found to inhibit kinases or other enzymes implicated in various diseases. acs.org
The privileged pharmacophore concept guides drug discovery by suggesting that libraries of compounds based on the quinolone scaffold are likely to yield hits against a variety of biological targets. This approach has been successfully employed in the discovery of novel therapeutic agents and continues to be a fruitful area of research in medicinal chemistry. researchgate.netacs.org
Mechanisms of Action of 4 1h Quinolinone Derivatives: Molecular and Biochemical Studies
Interaction with Bacterial Topoisomerase Enzymes (DNA Gyrase and Topoisomerase IV)
Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. mdpi.com DNA gyrase, composed of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into DNA. nih.govmdpi.com Topoisomerase IV, with its ParC and ParE subunits, is primarily responsible for the decatenation of daughter chromosomes following replication. nih.govmdpi.com
Inhibition of DNA Supercoiling and Relaxation
The primary antibacterial mechanism of quinolone derivatives involves the inhibition of the catalytic activity of DNA gyrase and topoisomerase IV. Specifically, they interfere with the DNA supercoiling function of DNA gyrase and the relaxation and decatenation activities of topoisomerase IV. mdpi.comnih.gov By inhibiting these essential processes, the compounds disrupt DNA replication and repair, ultimately leading to bacterial cell death. The inhibitory effects of various quinolones on the supercoiling activity of purified DNA gyrase have been quantified, demonstrating a correlation between their 50% inhibitory concentrations (IC50s) and their antibacterial activity (MICs). nih.gov
Formation of Quinolone-Enzyme-DNA Cleaved Complexes
Quinolones exert their bactericidal effects not merely by inhibiting enzyme activity, but by converting these essential enzymes into cellular poisons. nih.gov They achieve this by stabilizing a transient intermediate in the topoisomerase reaction cycle, known as the cleaved complex. In this complex, the enzyme is covalently attached to the 5'-ends of the cleaved DNA strands. nih.gov The formation of these quinolone-enzyme-DNA ternary complexes leads to double-strand DNA breaks, which, if not repaired, are lethal to the bacterium. nih.gov This mechanism transforms the topoisomerases into toxic adducts on the bacterial DNA. nih.gov
Differential Targeting of Topoisomerases
While many quinolones target both DNA gyrase and topoisomerase IV, their potency against each enzyme can differ, and this can vary between bacterial species. nih.gov For instance, in many Gram-negative bacteria, DNA gyrase is the primary target, whereas in some Gram-positive bacteria, topoisomerase IV is more susceptible. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) have been developed that show improved inhibition of topoisomerase IV. nih.gov The differential targeting is influenced by the specific structural features of the quinolinone derivatives and the corresponding amino acid sequences of the enzyme subunits in different bacteria. nih.gov
Mechanisms Beyond Antibacterial Activity
The biological activities of quinolinone derivatives are not limited to their antibacterial effects. Research has revealed their potential to interact with eukaryotic enzymes and to exhibit antiviral properties.
Eukaryotic Topoisomerase Inhibition
Certain 2-phenyl-3-hydroxy-4(1H)-quinolinones have been studied as inhibitors of eukaryotic topoisomerases. nih.gov These enzymes are structurally and functionally related to their bacterial counterparts and are crucial for the replication and transcription of eukaryotic DNA. The ability of some quinolinone derivatives to inhibit human topoisomerase II suggests a potential for their development as anticancer agents. nih.govacs.org The inhibition of eukaryotic topoisomerases can induce apoptosis in cancer cells. acs.org
Antiviral Activities (e.g., Anti-HIV Integrase, Anti-HCV NS3 Helicase, NS5B Polymerase)
Quinolinone derivatives have demonstrated a broad spectrum of antiviral activities. mdpi.comresearchgate.net Their mechanisms of action in this context are varied and target different viral enzymes essential for replication.
Anti-HIV Integrase: Some quinoline-containing compounds have been designed and synthesized as inhibitors of HIV-1 integrase. nih.gov This viral enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. nih.gov Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a class of antiviral agents that bind to the integrase at a site distinct from the active site, inducing aberrant multimerization of the enzyme and blocking viral replication. nih.gov
Anti-HCV NS3 Helicase: The hepatitis C virus (HCV) NS3 helicase is a vital enzyme for HCV replication, as it unwinds the viral RNA. nih.govnih.gov Inhibition of its helicase activity is a key strategy for treating HCV infections. nih.gov Certain compounds containing the quinolinone scaffold have been investigated for their potential to inhibit HCV NS3 helicase.
Anti-HCV NS5B Polymerase: The HCV NS5B protein is an RNA-dependent RNA polymerase that catalyzes the replication of the viral genome. nih.govnih.gov It is a prime target for the development of direct-acting antiviral agents against HCV. nih.gov Various in vitro assays have been developed to identify and characterize inhibitors of the HCV NS5B polymerase. nih.govresearchgate.net
Table 1: Investigated Biological Activities of Quinolinone Derivatives
| Biological Target | Organism/Virus | Mechanism of Action |
|---|---|---|
| DNA Gyrase | Bacteria | Inhibition of DNA supercoiling, formation of cleaved complexes |
| Topoisomerase IV | Bacteria | Inhibition of DNA relaxation and decatenation, formation of cleaved complexes |
| Eukaryotic Topoisomerase II | Eukaryotes | Inhibition of enzyme activity, potential for anticancer effects |
| HIV-1 Integrase | Human Immunodeficiency Virus | Inhibition of viral DNA integration into the host genome |
| HCV NS3 Helicase | Hepatitis C Virus | Inhibition of viral RNA unwinding |
| HCV NS5B Polymerase | Hepatitis C Virus | Inhibition of viral RNA replication |
Anticancer Mechanisms
There is no specific information available in the reviewed literature concerning the anticancer mechanisms of 4(1H)-Quinolinone, 3-ethyl-2-phenyl-.
Inhibition of Respiratory Chain Components (e.g., PfNDH2 and Cytochrome bc1)
There is no specific information available in the reviewed literature regarding the inhibitory activity of 4(1H)-Quinolinone, 3-ethyl-2-phenyl- on respiratory chain components such as Plasmodium falciparum type II NADH dehydrogenase (PfNDH2) or the cytochrome bc1 complex.
Structure-Mechanism Relationships at the Molecular Level
Due to the lack of studies on the mechanism of action of 4(1H)-Quinolinone, 3-ethyl-2-phenyl-, no information on its structure-mechanism relationships at the molecular level could be found.
An in-depth analysis of 4(1H)-quinolinone, 3-ethyl-2-phenyl-, and its related analogs through the lens of computational and theoretical chemistry reveals significant insights into their structural, electronic, and biological properties. These computational methods are pivotal in understanding the behavior of these molecules at a subatomic level, guiding the design of novel compounds with specific biological activities.
Advanced Spectroscopic and Characterization Techniques in 4 1h Quinolinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-ethyl-2-phenyl-4(1H)-quinolinone, both ¹H and ¹³C NMR spectroscopy provide a wealth of information, allowing for the unambiguous assignment of each proton and carbon atom in the structure.
In the ¹H NMR spectrum, the protons of the ethyl group at the 3-position would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with each other. The methylene protons are expected to appear in the range of δ 2.5-3.0 ppm, while the methyl protons would be further upfield, around δ 1.2-1.5 ppm. The protons of the phenyl group at the 2-position, along with the four protons on the benzo-fused ring of the quinolinone core, would produce a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.5 ppm. The N-H proton of the quinolinone ring is expected to show a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-4) of the quinolinone ring is characteristically found significantly downfield, in the range of δ 170-180 ppm. The carbons of the phenyl and quinolinone aromatic rings would resonate between δ 115 and 150 ppm. The methylene and methyl carbons of the ethyl group would appear upfield, with the -CH2- carbon around δ 20-30 ppm and the -CH3- carbon at approximately δ 10-15 ppm.
| Assignment | ¹H Chemical Shift (δ, ppm) - Predicted | ¹³C Chemical Shift (δ, ppm) - Predicted |
|---|---|---|
| -CH₂- (ethyl) | ~2.5-3.0 (quartet) | ~20-30 |
| -CH₃ (ethyl) | ~1.2-1.5 (triplet) | ~10-15 |
| Aromatic Protons (quinolinone & phenyl) | ~7.0-8.5 (multiplet) | ~115-150 |
| N-H | >10.0 (broad singlet) | - |
| C=O (C-4) | - | ~170-180 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For 3-ethyl-2-phenyl-4(1H)-quinolinone (C₁₇H₁₅NO), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions. The fragmentation of quinolinone derivatives often involves the loss of carbon monoxide (CO), which would result in a fragment ion peak at [M-28]⁺. Another common fragmentation pathway for this molecule would be the loss of the ethyl group, leading to a significant peak at [M-29]⁺. The stability of the resulting cation often dictates the most abundant fragment ions observed in the spectrum. For instance, the loss of the ethyl group would result in a stable 2-phenyl-4(1H)-quinolinone cation. Further fragmentation of the phenyl-substituted quinolinone core can also occur, providing additional structural information. A study on the fragmentation of 3-hydroxy-2-phenyl-4(1H)-quinolinone supports the likelihood of these fragmentation pathways. researchgate.net
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | Molecular Ion (C₁₇H₁₅NO)⁺ | - |
| [M-28]⁺ | (C₁₆H₁₅N)⁺ | Loss of CO |
| [M-29]⁺ | (C₁₅H₁₂NO)⁺ | Loss of ethyl radical (•C₂H₅) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-ethyl-2-phenyl-4(1H)-quinolinone would display several characteristic absorption bands.
A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group of the quinolinone ring. The N-H stretching vibration will appear as a broad band in the region of 3200-3400 cm⁻¹, with the broadening being a result of intermolecular hydrogen bonding in the solid state. The aromatic C-H stretching vibrations of the phenyl and quinolinone rings will be observed as a series of sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to several absorptions in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| N-H stretch | ~3200-3400 (broad) | Amide |
| Aromatic C-H stretch | >3000 | Aryl |
| Aliphatic C-H stretch | <3000 | Ethyl |
| C=O stretch | ~1650-1690 (strong) | Amide (Carbonyl) |
| C=C stretch | ~1450-1600 | Aromatic |
X-ray Crystallography for Solid-State Structure Determination
The quinolinone ring system is expected to be nearly planar. The phenyl ring at the 2-position would be twisted out of the plane of the quinolinone ring to minimize steric hindrance. The ethyl group at the 3-position would adopt a conformation that minimizes steric interactions with the adjacent phenyl group and the quinolinone ring. In the solid state, it is highly probable that the molecules would be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming dimeric or polymeric structures. These hydrogen bonding interactions play a crucial role in the packing of the molecules in the crystal lattice.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-ethyl-2-phenyl-4(1H)-quinolinone is expected to show strong absorption bands in the ultraviolet region, characteristic of its extended conjugated system.
The spectrum would likely exhibit two or more absorption maxima (λ_max). The transitions are typically π → π* in nature, arising from the promotion of electrons from bonding to anti-bonding molecular orbitals within the aromatic quinolinone and phenyl rings. The presence of the phenyl group in conjugation with the quinolinone system would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 4(1H)-quinolinone. Based on data for related compounds like 2-phenylquinoline, absorption maxima can be anticipated in the range of 250-350 nm. researchgate.net The exact positions of the λ_max values and their molar absorptivities would be sensitive to the solvent used for the measurement due to solvent-solute interactions.
Future Research Directions and Challenges in 4 1h Quinolinone Chemistry
Design of Next-Generation 4(1H)-Quinolinone Derivatives with Enhanced Specificity
The development of next-generation 4(1H)-quinolinone derivatives is focused on achieving higher target specificity to maximize therapeutic effects while minimizing off-target interactions. A key strategy involves exploiting the concept of "scaffold hopping," where the core quinolinone structure is systematically modified or replaced to explore new chemical space while retaining key pharmacophoric features. mdpi.com Researchers are creating multi-target agents by designing hybrid molecules that combine the quinolinone core with other pharmacophores, enabling simultaneous interaction with multiple, related biological targets. mdpi.comnih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, investigations into 4-substituted-3-phenylquinolin-2(1H)-ones have shown that modifications at the 4-position can dramatically alter binding affinity and activity at specific receptors, such as the glycine (B1666218) site of the NMDA receptor. acs.org The replacement of a hydroxy group with other functionalities, including those with neutral hydrogen bond acceptors, can restore or even enhance biological activity, demonstrating that anionic functionality is not an absolute requirement for potent receptor interaction. acs.org This provides compelling evidence for specific ligand-receptor hydrogen bond interactions that can be fine-tuned through rational design. acs.org
| Design Strategy | Description | Example Application |
| Scaffold Hopping | Replacing the core aromatic ring system to create novel analogues that mimic the structure of known active compounds. | Replacing the 2-aromatic ring of 2-phenyl-4-quinolones (2-PQs) with a 4-aromatic ring to create 4-phenyl-2-quinolones (4-PQs) as a new class of anticancer agents. mdpi.comnih.gov |
| Multi-Target Agents | Designing hybrid molecules that incorporate multiple pharmacophores to interact with several biological targets simultaneously. | Creating quinolinone-phenolic acid hybrids to potentially combine antioxidant and other biological activities. mdpi.com |
| SAR-Guided Modification | Systematically altering functional groups at specific positions on the quinolinone ring to optimize binding affinity and specificity. | Modifying the 4-position of 3-phenylquinolin-2(1H)-one to tune antagonist activity at the NMDA receptor. acs.org |
Overcoming Mechanisms of Resistance in Biological Systems
A significant challenge in the therapeutic application of quinolinone derivatives, particularly in oncology and infectious diseases, is the development of drug resistance. Biological systems can develop resistance through various mechanisms, such as target protein mutation, alteration of metabolic pathways, or increased drug efflux.
A promising strategy to combat this is the "hybrid drug approach". nih.gov This involves covalently linking the 4(1H)-quinolinone scaffold to another bioactive molecule with a different mechanism of action. nih.gov The resulting hybrid compound can act on two different targets, making it more difficult for resistance to develop. For example, combining a quinoline (B57606) moiety with a tetrazole scaffold has been explored to overcome drug resistance in antimalarial drug development. nih.gov The rationale is that the hybrid molecule may have multiple modes of interaction with the target, circumventing established resistance pathways. nih.gov This approach has evolved as a critical concept in drug discovery to address the persistent issue of drug resistance. nih.gov
Integration of Advanced Synthetic Methodologies
The synthesis of complex 4(1H)-quinolinone derivatives requires robust and efficient chemical methods. While classic techniques like the Conrad–Limpach and Skraup syntheses have been foundational, modern research integrates more advanced methodologies to improve yield, efficiency, and access to novel analogues. nih.gov
One prominent advanced method is the Friedländer quinoline synthesis , which involves the condensation of a 2-aminoarylketone with a carbonyl compound containing a reactive methylene (B1212753) group. nih.gov Recent enhancements to this method include the use of poly(phosphoric acid) as a catalyst in a solvent-free reaction, which represents a more environmentally friendly and efficient approach. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions have become indispensable for functionalizing the quinolinone core. nih.gov Techniques such as the Liebeskind–Srogl cross-coupling and C-H functionalization reactions allow for the precise introduction of various aryl and heteroaryl groups, which is essential for building complex molecules and exploring structure-activity relationships. nih.gov These methods provide a fast and versatile route to libraries of sophisticated quinolinone analogues for biological screening. nih.gov
| Synthetic Method | Description | Advantages |
| Solvent-Free Friedländer Synthesis | Condensation of a 2-aminoarylketone and a carbonyl compound, catalyzed by an agent like poly(phosphoric acid), without a solvent. | Increased efficiency, higher yields, and environmentally friendly ("green chemistry"). nih.gov |
| Palladium-Catalyzed C-H Functionalization | Direct coupling of a C-H bond on the quinolinone scaffold with various partners (e.g., azoles). | High precision and efficiency for creating complex 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov |
| Liebeskind–Srogl Cross-Coupling | A palladium-catalyzed reaction that allows for the coupling of thioesters with boronic acids, useful for creating complex purine-quinolinone analogues. | Provides convenient access to complex molecular architectures that are difficult to synthesize via other methods. nih.gov |
Deeper Elucidation of Non-Classical Biological Activities
While the anticancer and antibacterial properties of quinolinones are widely studied, the scaffold exhibits a broad spectrum of other biological activities that warrant deeper investigation. mdpi.comnih.gov These "non-classical" activities represent untapped potential for developing treatments for a wider range of diseases.
For instance, 2-phenyl-3-hydroxy-4(1H)-quinolinones have been identified as inhibitors of enzymes like topoisomerase, gyrase, and inosine (B1671953) monophosphate dehydrogenase (IMPDH), suggesting potential applications beyond their cytotoxic effects. eurekaselect.comnih.gov Additionally, certain derivatives have shown promise as N-methyl-d-aspartate (NMDA) receptor antagonists, indicating potential for treating neurological conditions characterized by excitotoxicity. acs.org The diverse pharmacological profile also includes antimalarial, antiviral, anticonvulsant, and neuroprotective properties, highlighting the versatility of the quinolinone core. mdpi.com Future research aimed at elucidating the specific mechanisms behind these activities could open new therapeutic avenues.
Computational Chemistry for Predictive Design and Optimization
Computational chemistry has become an indispensable tool for accelerating the drug discovery process for 4(1H)-quinolinone derivatives. nih.gov In silico techniques allow researchers to predict the properties and biological activity of novel compounds before they are synthesized, saving significant time and resources. nih.gov
Molecular docking is widely used to simulate the interaction between a quinolinone derivative and its target protein, predicting binding modes and affinities. mdpi.com More advanced methods like Induced-Fit Docking (IFD) account for protein flexibility, providing a more accurate model of the binding event. mdpi.com These studies help explain the structural basis for a compound's activity and guide the design of more potent molecules. mdpi.com
Density Functional Theory (DFT) is employed to study the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This information provides insights into the molecule's reactivity and stability. nih.gov Furthermore, in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to assess the drug-likeness and potential pharmacokinetic profiles of new derivatives, helping to identify promising candidates early in the design phase. mdpi.comnih.gov
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.8 ppm, ethyl group protons at δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅NO: 250.1234) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for quinoline-chalcone hybrids .
How can researchers address contradictions in reported biological activity data for 4(1H)-quinolinone analogs?
Advanced Research Question
Discrepancies in bioactivity (e.g., varying MIC values against H. pylori ) may arise from:
- Experimental variability : Differences in bacterial strains, culture conditions, or compound purity.
- Assay protocols : Standardize methods (e.g., broth microdilution for MIC determination) .
- Structural nuances : Minor substituent changes (e.g., alkyl chain length) drastically alter activity; validate via dose-response curves .
What strategies are effective for improving the solubility and bioavailability of 4(1H)-quinolinone derivatives?
Advanced Research Question
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the 4-hydroxy position to enhance aqueous solubility .
- Nanocarrier systems : Encapsulate derivatives in liposomes or polymeric nanoparticles to improve pharmacokinetics .
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
How can computational methods guide the design of 4(1H)-quinolinone-based inhibitors for specific enzyme targets?
Advanced Research Question
- Molecular docking : Screen derivatives against target proteins (e.g., EGFR or PARP) using AutoDock Vina to prioritize synthesis .
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical ligand-protein interactions .
- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to predict novel analogs .
What are the key challenges in scaling up the synthesis of 4(1H)-quinolinone derivatives for preclinical studies?
Basic Research Question
- Yield optimization : Replace column chromatography with recrystallization or flash distillation for large batches .
- Byproduct management : Monitor intermediates via HPLC to minimize impurities .
- Safety protocols : Handle toxic reagents (e.g., chlorinated solvents) under fume hoods with proper waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
